

Synthesis of 1-Methyl-4-nitro-1H-indazole: An Experimental Protocol

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Compound of Interest

Compound Name: **1-Methyl-4-nitro-1H-indazole**

Cat. No.: **B1347639**

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of **1-Methyl-4-nitro-1H-indazole**. The synthesis is a two-step process commencing with the preparation of the precursor, 4-nitro-1H-indazole, followed by its selective N-methylation to yield the final product. This protocol is compiled from established chemical synthesis methodologies for analogous compounds and is intended for use in a controlled laboratory setting by trained professionals.

Physicochemical Properties

Property	Value
IUPAC Name	1-Methyl-4-nitro-1H-indazole
CAS Number	26120-43-4
Molecular Formula	C ₈ H ₇ N ₃ O ₂
Molecular Weight	177.16 g/mol
Appearance	Expected to be a solid
Purity	>95% (typical for research chemicals)

Experimental Protocols

The synthesis of **1-Methyl-4-nitro-1H-indazole** is achieved in two primary stages:

- Synthesis of 4-Nitro-1H-indazole from 2-Methyl-3-nitroaniline.
- N-Methylation of 4-Nitro-1H-indazole to yield **1-Methyl-4-nitro-1H-indazole**.

Protocol 1: Synthesis of 4-Nitro-1H-indazole

This procedure is adapted from established methods for the diazotization and cyclization of substituted anilines.

Materials:

- 2-Methyl-3-nitroaniline
- Sodium nitrite (NaNO_2)
- Glacial acetic acid
- Water
- Standard laboratory glassware for organic synthesis
- Ice bath
- Stirring apparatus

Procedure:

- In a reaction vessel equipped with a stirrer, dissolve 2-methyl-3-nitroaniline in glacial acetic acid.
- Cool the solution to 0-5 °C using an ice bath.
- Slowly add a solution of sodium nitrite in water to the reaction mixture while maintaining the temperature below 5 °C.
- After the addition is complete, continue to stir the reaction mixture at 0-5 °C for a designated period to allow for the completion of the diazotization reaction.

- Allow the reaction to warm to room temperature and stir for an extended period to ensure complete intramolecular cyclization.
- The crude 4-nitro-1H-indazole can be isolated by quenching the reaction with water and filtering the resulting precipitate.
- The crude product should be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of 1-Methyl-4-nitro-1H-indazole

This protocol for the N-methylation of 4-nitro-1H-indazole is based on methods known to favor the formation of the thermodynamically more stable N1-isomer.[\[1\]](#)

Materials:

- 4-Nitro-1H-indazole
- Sodium hydride (NaH, 60% dispersion in mineral oil)
- Anhydrous Tetrahydrofuran (THF)
- Methyl iodide (CH_3I) or Dimethyl sulfate ($(\text{CH}_3)_2\text{SO}_4$)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- To a stirred solution of 4-nitro-1H-indazole (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) portion-wise at 0 °C.

- Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure the formation of the indazolide anion.
- Cool the mixture back to 0 °C and add the methylating agent (methyl iodide or dimethyl sulfate, 1.1 equivalents) dropwise.
- Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
- Extract the aqueous layer with ethyl acetate (3 times).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to isolate **1-Methyl-4-nitro-1H-indazole**.

Characterization Data (Predicted)

While a comprehensive set of experimental data for **1-Methyl-4-nitro-1H-indazole** is not readily available in the public domain, the following table provides predicted spectroscopic characteristics based on the analysis of closely related nitroindazole derivatives.

Analysis	Predicted Data
¹ H NMR	The spectrum is expected to show a singlet for the N-methyl protons (around 4.0 ppm) and distinct aromatic proton signals.
¹³ C NMR	The spectrum will display a signal for the N-methyl carbon and characteristic signals for the aromatic and indazole ring carbons.
IR (cm ⁻¹)	Expected to show characteristic peaks for the nitro group (around 1530 and 1350 cm ⁻¹) and aromatic C-H and C=C stretching vibrations.
Mass Spec.	The molecular ion peak ([M] ⁺) is expected at m/z = 177.05.

Experimental Workflow and Logic

The synthesis of **1-Methyl-4-nitro-1H-indazole** follows a logical progression from a commercially available starting material through the formation of the key indazole core to the final N-alkylation.



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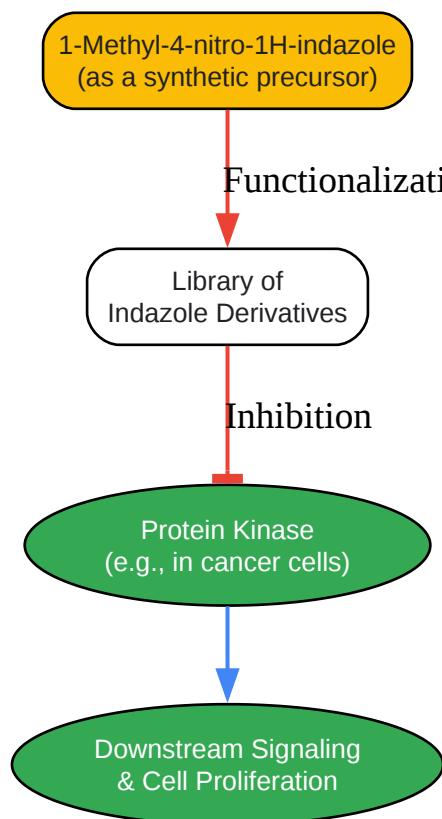
Caption: Synthetic workflow for **1-Methyl-4-nitro-1H-indazole**.

Signaling Pathways and Biological Applications

While specific biological data for **1-Methyl-4-nitro-1H-indazole** is not extensively documented, the indazole scaffold is a well-established "privileged structure" in medicinal chemistry.[2]

Derivatives of indazole are known to exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

Substituted indazoles are particularly recognized as potent inhibitors of various protein kinases. [3] Kinase inhibition is a critical mechanism in cancer therapy, and the specific substitution pattern on the indazole ring plays a crucial role in the binding affinity and selectivity for different kinases. Therefore, **1-Methyl-4-nitro-1H-indazole** represents a valuable building block for the synthesis of novel kinase inhibitors and other potential therapeutic agents. The nitro group can be reduced to an amine, providing a handle for further functionalization and the creation of diverse chemical libraries for drug discovery screening.



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Caption: Potential application in kinase inhibitor development.

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